molecular formula C60H46N2O2P2 B13331004 N,N'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

N,N'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Cat. No.: B13331004
M. Wt: 889.0 g/mol
InChI Key: STYDRELSCOFWKF-YZCGSYMESA-N
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Description

N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a central 1,2-diphenylethane backbone with two diphenylphosphino groups and two naphthamide groups attached, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:

    Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with ethylene dibromide.

    Attachment of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.

    Formation of Naphthamide Groups: The final step involves the reaction of the intermediate compound with 2-naphthoyl chloride in the presence of a base to form the naphthamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphino groups, using reagents such as halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.

    Biology: The compound’s ability to form stable complexes with metals makes it valuable in studying metalloproteins and enzyme mechanisms.

    Medicine: Research into its potential as a drug delivery agent or in imaging techniques is ongoing.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles or biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in forming stable metal complexes and participating in catalytic reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C60H46N2O2P2

Molecular Weight

889.0 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]-1,2-diphenylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C60H46N2O2P2/c63-59(55-51-37-21-19-23-43(51)39-41-53(55)65(47-29-11-3-12-30-47)48-31-13-4-14-32-48)61-57(45-25-7-1-8-26-45)58(46-27-9-2-10-28-46)62-60(64)56-52-38-22-20-24-44(52)40-42-54(56)66(49-33-15-5-16-34-49)50-35-17-6-18-36-50/h1-42,57-58H,(H,61,63)(H,62,64)/t57-,58-/m1/s1

InChI Key

STYDRELSCOFWKF-YZCGSYMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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